Methyl 4-methyl-1H-benzimidazole-7-carboxylate
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Overview
Description
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmaceutical applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1H-benzimidazole-7-carboxylate typically involves the condensation of o-phenylenediamine with methyl 4-methyl-3-oxobutanoate under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl 4-methyl-1H-benzimidazole-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- Methyl 2-ethoxy-1-((2’-(N-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Uniqueness
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methyl-3H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7(10(13)14-2)9-8(6)11-5-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IAVUCCIRHLGKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)NC=N2 |
Origin of Product |
United States |
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